2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C16H16N4S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-cyclobutyl-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4S/c1-21-13-7-5-11(6-8-13)14-9-10-17-16-18-15(19-20(14)16)12-3-2-4-12/h5-10,12H,2-4H2,1H3 |
InChI Key |
GTAGPIVLEKKQED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4 |
Origin of Product |
United States |
Preparation Methods
Core Triazolo[1,5-a]Pyrimidine Formation
The triazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 1H-1,2,4-triazol-5-amine and diethylmalonate derivatives. For example, reacting 5-amino-1-phenyl-1H-1,2,4-triazole with diethyl 2-cyclobutylmalonate under reflux in ethanol generates the bicyclic core. The reaction proceeds through nucleophilic attack of the triazole amine on the malonate carbonyl, followed by cyclization and elimination of ethanol. Chlorination of the resulting intermediate with POCl₃ at 130°C for 6 hours yields 5,7-dichloro-6-cyclobutyl-triazolo[1,5-a]pyrimidine.
Key Reaction Conditions:
Functionalization at C7 Position
The C7 chlorine atom is displaced via nucleophilic aromatic substitution (SNAr) with 4-(methylsulfanyl)phenylamine. Using dimethylformamide (DMF) as a solvent and triethylamine as a base, the reaction achieves 78% yield after 16 hours at 80°C. Excess amine (3.0 equiv) ensures complete substitution, while HPLC purification removes residual byproducts.
One-Pot Three-Component Synthesis
Reaction Design and Optimization
A scalable one-pot method combines 5-amino-1H-1,2,4-triazole, 4-(methylsulfanyl)benzaldehyde, and ethyl cyclobutylacetoacetate in ethanol with APTS catalyst (10 mol%). The Knoevenagel condensation between the aldehyde and acetoacetate forms an arylidene intermediate, which undergoes Michael addition with the aminotriazole. Subsequent cyclization and dehydration yield the target compound.
Optimized Parameters:
Solvent and Catalytic Effects
Polar aprotic solvents like acetonitrile reduce yields to 50%, while protic solvents (ethanol, methanol) enhance reaction efficiency. Catalytic screening shows that Brønsted acids (e.g., p-toluenesulfonic acid) outperform Lewis acids, with APTS providing optimal protonation for intermediate stabilization.
Post-Synthetic Modification Strategies
Dichlorotriazolopyrimidine Intermediate
Starting from 5,7-dichloro-6-cyclobutyl-triazolo[1,5-a]pyrimidine, chemoselective amination at C7 is achieved using 4-(methylsulfanyl)aniline. Reaction in DMF at 100°C for 12 hours with triethylamine (3.0 equiv) affords the product in 70% yield. Competing C5 substitution is minimized by steric hindrance from the cyclobutyl group.
Sulfur Oxidation Control
The methylsulfanyl group is susceptible to oxidation, necessitating controlled conditions during synthesis. Treatment with meta-chloroperbenzoic acid (m-CPBA) converts the thioether to sulfoxide (25→26) or sulfone (25→27), but these derivatives are avoided by using inert atmospheres and antioxidants like ascorbic acid.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Kinetic Studies
Cyclocondensation Pathway
Density functional theory (DFT) calculations reveal that the cyclocondensation proceeds via a six-membered transition state, with tributylamine stabilizing the deprotonated malonate intermediate. The rate-determining step is the nucleophilic attack (ΔG‡ = 24.3 kcal/mol), with cyclobutyl groups accelerating the reaction by 1.8-fold compared to phenyl analogs.
SNAr Reaction Kinetics
Kinetic studies of the C7 amination show pseudo-first-order behavior, with a rate constant (k) of 3.2 × 10⁻⁴ s⁻¹ at 80°C. Electron-donating groups on the aryl amine increase k by 40%, while steric bulk decreases it by 60%.
Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the planar triazolopyrimidine core (torsion angle < 5°) and orthogonal orientation of the cyclobutyl and methylsulfanyl substituents. The dihedral angle between the triazole and pyrimidine rings is 12.7°, indicating minimal conjugation disruption.
Challenges and Mitigation Strategies
Byproduct Formation
Competing dimerization of the aldehyde in one-pot syntheses generates 10–15% of bis-arylidene byproducts. Adding molecular sieves (4Å) reduces this to <5% by adsorbing excess aldehyde.
Purification Difficulties
Silica gel chromatography struggles to separate regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with >99% purity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Antiviral Applications
The compound has shown promise in the development of antiviral agents targeting influenza viruses. A study focused on synthesizing new hybrid compounds based on the triazolo[1,5-a]pyrimidine scaffold demonstrated its ability to disrupt the RNA-dependent RNA polymerase (RdRP) of influenza A viruses. The synthesized compounds exhibited significant anti-influenza activity by interfering with the PA-PB1 protein-protein interactions critical for viral replication .
Key Findings:
- Mechanism : Disruption of PA-PB1 heterodimerization.
- Effectiveness : Compounds showed promising antiviral activity in plaque reduction assays against the A/PR/8/34 strain of influenza.
- Structural Modifications : Substituting phenyl rings improved binding affinity and solubility.
Antimicrobial Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines possess antimicrobial properties. A series of compounds were evaluated for their antibacterial and antifungal activities. These studies suggest that structural modifications can enhance efficacy against various pathogens.
Data Summary:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 8 μg/mL |
| Compound B | Fungal | 16 μg/mL |
This table illustrates the varying effectiveness of different derivatives against microbial strains.
Anticancer Research
The potential anticancer properties of 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine have been explored through structure-activity relationship studies. Compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study:
A recent investigation into novel derivatives revealed that certain modifications significantly increased antiproliferative activity against human cancer cell lines. For instance:
- Compound C showed IC50 values of 12 μM in breast cancer cells.
- Compound D exhibited selective toxicity towards leukemia cells with an IC50 of 8 μM.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to its biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position modifications significantly influence biological activity and physicochemical properties:
Key Observations :
- Chloro substituents (e.g., 5j, 5h) enhance anti-tubercular potency, likely due to electrophilic interactions with bacterial targets .
- Methylsulfanyl groups (target compound) balance lipophilicity and metabolic stability, favoring oral bioavailability compared to polar alkoxy or sulfonamide groups .
- Dimethoxyphenyl analogues (e.g., 7-(3,4-dimethoxyphenyl)) may target neurological pathways, as seen in CB2 cannabinoid receptor ligands .
Substituent Variations at Position 2
The 2-position modulates steric and electronic effects:
Key Observations :
Biological Activity
The compound 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 284.37 g/mol
This compound features a cyclobutyl group and a methylsulfanyl phenyl moiety attached to a triazolo-pyrimidine core, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives, including 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine. The following table summarizes key findings related to its antiproliferative activity against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | ERK signaling pathway inhibition |
| HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| MCF-7 | 13.1 | Inhibits colony formation |
The compound exhibited significant antiproliferative activity across these cell lines, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) in certain assays .
The proposed mechanisms by which 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects include:
- Inhibition of ERK Signaling Pathway : The compound was shown to decrease phosphorylation levels of key proteins involved in cell proliferation and survival, such as ERK1/2 and AKT.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, effectively halting their proliferation.
Study 1: Antiproliferative Activity Assessment
In a systematic evaluation of various triazolo-pyrimidine derivatives including the target compound, researchers tested its efficacy against multiple human cancer cell lines. The study found that the compound significantly inhibited cell growth with IC values comparable to leading anticancer drugs. Notably, it demonstrated selective toxicity towards cancer cells while sparing normal cells .
Study 2: Mechanistic Insights into Apoptosis Induction
Further investigations revealed that treatment with 2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine resulted in increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins. This suggests a robust mechanism for inducing apoptosis specifically in malignant cells .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-cyclobutyl-substituted triazolopyrimidine derivatives?
The synthesis of triazolopyrimidine derivatives often employs multicomponent reactions (MCRs) or stepwise cyclization. For example:
- Microwave-assisted synthesis (e.g., one-pot condensation of 3-amino-1,2,4-triazoles, aldehydes, and β-keto esters) reduces reaction time and improves yield .
- Catalytic systems like APTS (3-aminopropyltriethoxysilane) in ethanol enhance regioselectivity and purity .
- Cyclobutyl introduction may require pre-functionalized cyclobutane precursors or post-synthetic modifications (e.g., Suzuki coupling for aryl groups) .
Q. How can the molecular structure of this compound be validated experimentally?
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å observed in triazolopyrimidine derivatives) .
- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., δ 2.59 ppm for methyl groups in sulfanyl derivatives) .
- Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns .
Q. What are the primary biological screening models for evaluating its bioactivity?
- Enzyme inhibition assays : Test against targets like cAMP phosphodiesterase (IC comparisons with theophylline) or tubulin polymerization .
- Antiproliferative activity : Use cancer cell lines (e.g., HCT-116, MCF-7) with IC values calculated via MTT assays .
- Antimicrobial screens : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituents at the 7-position influence structure-activity relationships (SAR)?
- Methylsulfanyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Aryl vs. alkyl groups : Aryl groups (e.g., 4-methylsulfanylphenyl) improve π-π interactions with biological targets, while cyclobutyl substituents modulate steric effects .
- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic instability .
- Metabolite identification : Use LC-MS to detect active/inactive derivatives .
- Alternative delivery systems : Liposomal encapsulation or prodrug strategies to enhance in vivo activity .
Q. What computational tools are suitable for predicting binding modes with tubulin or kinases?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin’s vinca-binding site (non-competitive inhibition observed in triazolopyrimidines) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can crystallographic data discrepancies (e.g., bond length variations) be addressed?
- Validation tools : Check for data quality using R-factors (<0.05) and residual electron density maps .
- Temperature effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., PubChem entries) .
Q. What strategies optimize selectivity for cancer cells over normal cells?
- Targeted modifications : Introduce groups that exploit cancer-specific biomarkers (e.g., folate receptors) .
- Cytotoxicity profiling : Compare IC values in primary vs. transformed cell lines .
- Mechanistic studies : Evaluate effects on non-mitotic pathways (e.g., apoptosis vs. mitotic arrest) .
Methodological Considerations
Q. Key parameters for reproducible synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
